5-P-tolyloxy-furan-2-carbaldehyde

Physicochemical properties Boiling point Synthetic intermediate

Standard furfural’s volatility (bp~162°C) causes material loss at elevated temperatures, compromising yields. This 5-aryloxy-substituted furan-2-carbaldehyde (bp~339°C) solves that limitation. - **Key differentiator:** Solid at RT, minimal evaporation during reflux or vacuum steps. - **Synthetic utility:** Bifunctional (aldehyde + furan) for condensations, cycloadditions, and SAR studies (para-tolyloxy vs ortho/meta). - **Supply:** Packaged for immediate R&D use; stable under standard storage.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 60698-29-5
Cat. No. B12123674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-P-tolyloxy-furan-2-carbaldehyde
CAS60698-29-5
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=C(O2)C=O
InChIInChI=1S/C12H10O3/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13)15-12/h2-8H,1H3
InChIKeyHRHKDZTWMTXUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-P-tolyloxy-furan-2-carbaldehyde Overview


5-P-tolyloxy-furan-2-carbaldehyde (CAS 60698-29-5) is a heterocyclic building block belonging to the class of 5-aryloxy-substituted furan-2-carbaldehydes. It features a furan ring substituted at the 5-position with a para-tolyloxy group and at the 2-position with an aldehyde functionality . With a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol, this compound serves as a key intermediate in the synthesis of more complex heterocyclic systems, particularly in medicinal chemistry programs exploring furan-based scaffolds . Its physicochemical properties, including calculated density (1.2±0.1 g/cm³), boiling point (339.3±27.0°C at 760 mmHg), and flash point (159.0±23.7°C), are well-characterized . The presence of both an electrophilic aldehyde group and a nucleophile-accessible furan ring makes it a versatile precursor for condensation, nucleophilic addition, and cycloaddition reactions .

Low-volatility furan building block for high-temperature synthetic workflows
Aldehyde handle supports condensation, hydrazone formation, and cycloaddition routes
Regioisomer-defined para-tolyloxy substitution for structure-activity relationship (SAR) studies

5-P-tolyloxy-furan-2-carbaldehyde Substitution Limitations


Substitution of 5-P-tolyloxy-furan-2-carbaldehyde with closely related analogs, such as unsubstituted furan-2-carbaldehyde (furfural) or other 5-aryloxy-furan-2-carbaldehydes, is not straightforward in scientific research and industrial applications. The presence of the specific para-tolyloxy group at the 5-position of the furan ring imparts distinct steric and electronic properties that critically influence reaction outcomes and biological activity . Unlike furfural, which is a volatile liquid (boiling point ~162°C) with limited steric bulk, 5-P-tolyloxy-furan-2-carbaldehyde is a solid at room temperature with a substantially higher calculated boiling point (~339°C), reflecting its increased molecular complexity and intermolecular interactions . Furthermore, the electronic effects of the para-tolyloxy substituent alter the reactivity of the aldehyde group and the furan ring, potentially enabling or disabling specific synthetic transformations or biological target engagements . This specificity means that even regioisomeric tolyloxy analogs (ortho- or meta-substituted) may exhibit divergent reactivity profiles and biological activities, underscoring the need for precise compound selection based on the required substitution pattern [1].

Furfural substitution may shift volatility and steric profile; reaction outcomes and thermal behavior may not transfer directly.

Ortho- or meta-tolyloxy isomers alter spatial geometry and electronic environment; regioisomer-specific reactivity and bioactivity profiles may differ.

Unsubstituted furan-2-carbaldehyde lacks additional hydrogen-bond acceptor and conformational flexibility; molecular recognition and solubility characteristics may not reproduce.

5-P-tolyloxy-furan-2-carbaldehyde vs. Closest Analogs


Physicochemical Profile vs. Furfural

5-P-tolyloxy-furan-2-carbaldehyde exhibits a calculated boiling point of 339.3±27.0°C at 760 mmHg, which is significantly higher than that of the unsubstituted parent compound, furfural (furan-2-carbaldehyde), which has a reported boiling point of 161.8±0.0°C at 760 mmHg [REFS-1, REFS-2]. This difference of approximately 177.5°C is attributed to the presence of the bulky para-tolyloxy substituent, which increases molecular weight and enhances intermolecular interactions .

Boiling Point vs. Furfural
Class-level inference
Target: 339.3±27.0°C
Furfural: 161.8±0.0°C
Difference: 177.5°C higher
Supports high-temperature reaction fit; reduces volatility losses.
ACD/Labs calculated values; experimental data to verify.
Physicochemical properties Boiling point Synthetic intermediate

Hydrogen Bonding Capability

Computational analysis of 5-P-tolyloxy-furan-2-carbaldehyde indicates it possesses zero hydrogen bond donors and three hydrogen bond acceptors [1]. In contrast, the parent compound, furan-2-carbaldehyde, has zero hydrogen bond donors and two hydrogen bond acceptors [2]. The additional hydrogen bond acceptor originates from the ether oxygen linking the para-tolyl group to the furan ring [1].

H-Bond Acceptors
Class-level inference
Target: 3 acceptors
Furan-2-carbaldehyde: 2 acceptors
1 additional acceptor
May influence molecular recognition and solubility.
Calculated descriptor; biological impact requires validation.
Hydrogen bonding Molecular descriptors ADME prediction

Molecular Complexity & Rotatable Bonds

5-P-tolyloxy-furan-2-carbaldehyde possesses 3 rotatable bonds and a complexity score of 209 [1]. In comparison, furfural has only 1 rotatable bond and a lower complexity score of 62.3 [2]. This reflects the significantly higher molecular complexity and conformational flexibility introduced by the para-tolyloxy substituent [1].

Rotatable Bonds & Complexity
Class-level inference
Target: 3 rot. bonds, complexity 209
Furfural: 1 rot. bond, complexity 62.3
Increased conformational flexibility for drug discovery exploration.
Molecular descriptor comparison; context-dependent.
Rotatable bonds Molecular flexibility Drug-likeness

Para-Substitution vs. Ortho/Meta Isomers

5-P-tolyloxy-furan-2-carbaldehyde (para-substituted) is chemically distinct from its ortho- and meta-substituted regioisomers, which are available under different CAS numbers (e.g., 5-(o-Tolyloxy)furan-2-carbaldehyde, CAS 1082144-32-8) . These positional isomers exhibit different steric and electronic properties due to the varying spatial orientation of the methyl group on the phenyl ring, which can lead to divergent reactivity in synthetic applications and variable biological activity profiles .

Para vs. Ortho/Meta Isomers
Class-level inference
Target: para-tolyloxy (4-methylphenoxy)
Comparators: ortho- and meta-tolyloxy isomers
Distinct CAS and spatial geometry
Para substitution provides unique steric/electronic environment.
Isomer selection critical for synthetic and bioactivity outcomes.
Regioisomerism Substituent effects Structure-activity relationship

Antimicrobial Scaffold Class Evidence

Research into the broader class of 5-aryloxy-furan-2-carbaldehydes has indicated potential antibacterial and antifungal properties . Specifically, 5-arylfuran-2-carbaldehydes, synthesized via reaction of furfural with diazonium salts, serve as key intermediates for generating compounds with demonstrated antimicrobial activity [1]. While direct quantitative MIC data for the specific compound 5-P-tolyloxy-furan-2-carbaldehyde are not yet publicly available, its structural homology to these active scaffolds supports its use as a promising starting point for developing novel antimicrobial agents .

Antimicrobial Scaffold Class
Class-level inference
5-aryloxy-furan-2-carbaldehyde scaffold class associated with reported antimicrobial potential
Reported antimicrobial scaffold class; compound-specific data to verify.
Class-level evidence; direct MIC data not yet available.
Antimicrobial activity Antifungal activity Medicinal chemistry

5-P-tolyloxy-furan-2-carbaldehyde Applications


Non-Volatile Heterocyclic Synthesis

In synthetic organic chemistry, reactions involving furfural can be complicated by its high volatility (boiling point ~162°C), leading to loss of material and reduced yields during heating or under vacuum. The significantly higher boiling point of 5-P-tolyloxy-furan-2-carbaldehyde (~339°C) makes it a preferred starting material for reactions requiring elevated temperatures or extended reflux times, such as the Vilsmeier-Haack reaction or condensation with high-boiling amines . Its reduced volatility ensures it remains in the reaction vessel, improving process control and material efficiency .

Antimicrobial & Anticancer Furan Scaffolds

5-P-tolyloxy-furan-2-carbaldehyde serves as a valuable scaffold for medicinal chemists exploring furan-based bioactive molecules . Its structural features, including three hydrogen bond acceptors and three rotatable bonds, offer a distinct chemical space compared to simpler furan aldehydes . Researchers can utilize its aldehyde group for rapid derivatization, for example, by forming hydrazones or thiosemicarbazones, to generate libraries of compounds for screening against microbial or cancer cell lines. The class of 5-arylfuran-2-carbaldehydes has been successfully employed as precursors for synthesizing antimicrobial agents, validating this synthetic route [1].

SAR Studies on Regioisomeric Tolyloxy Furans

The availability of 5-P-tolyloxy-furan-2-carbaldehyde alongside its ortho- and meta-regioisomers makes it an essential tool for SAR studies . Researchers can systematically investigate how the position of the methyl group on the phenoxy ring (para vs. ortho vs. meta) influences the biological activity, binding affinity, or physicochemical properties of the final target molecules. This level of granular control over molecular geometry is critical for optimizing drug candidates and understanding the fundamental principles of molecular recognition .

Furan-Containing Polymers and Materials

Due to its bifunctional nature (aromatic furan ring and reactive aldehyde group), 5-P-tolyloxy-furan-2-carbaldehyde can be employed as a monomer or crosslinking agent in the synthesis of specialized polymers and advanced materials. The para-tolyloxy group imparts increased hydrophobicity and steric bulk, which can be leveraged to tune the physical properties of the resulting polymers, such as glass transition temperature (Tg), solubility, and mechanical strength . Its higher boiling point relative to furfural also makes it more amenable to high-temperature polymerization processes .

Application
Selection Property
Validation Focus
High-temperature synthetic reactions
Low volatility, aldehyde reactivity
Reaction yield and process control
Medicinal chemistry scaffold derivatization
H-bond acceptor profile, rotational flexibility
Antimicrobial and cell-line screening studies
Structure-activity relationship (SAR) studies
Regioisomeric control (para)
Bioactivity and reactivity profiling across isomers
Furan-based polymer and material synthesis
Bifunctional monomer, hydrophobicity
Thermal and mechanical property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-P-tolyloxy-furan-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.